![molecular formula C7H14O5 B10776920 2-O-Methyl-beta-L-fucopyranose CAS No. 108266-96-2](/img/structure/B10776920.png)
2-O-Methyl-beta-L-fucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-O-Methyl-beta-L-fucopyranose is a monosaccharide derivative belonging to the class of hexoses. It is a six-carbon sugar molecule with a methyl group attached to the second carbon atom. This compound is structurally related to L-fucose, a naturally occurring deoxyhexose found in various biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-Methyl-beta-L-fucopyranose can be achieved through the methylation of L-fucose. One common method involves the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods using specific glycosyltransferases or chemical synthesis routes. The choice of method depends on the desired purity and yield of the product. Enzymatic methods are often preferred for their specificity and environmentally friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions
2-O-Methyl-beta-L-fucopyranose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of this compound aldehyde or carboxylic acid derivatives.
Reduction: Formation of this compound alcohol derivatives.
Substitution: Formation of this compound halides or alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-O-Methyl-beta-L-fucopyranose has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for its potential therapeutic applications in cancer and infectious diseases.
Industry: Utilized in the production of bioactive compounds and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-O-Methyl-beta-L-fucopyranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosyltransferases, leading to the formation of glycosidic bonds. Additionally, it may inhibit certain enzymes involved in carbohydrate metabolism, thereby affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Fucose: A naturally occurring deoxyhexose with similar structural features.
2-O-Methyl-alpha-L-fucopyranose: An isomer with the methyl group in the alpha configuration.
6-Deoxy-2-O-methyl-beta-L-galactopyranose: A structurally related compound with a different sugar backbone
Uniqueness
2-O-Methyl-beta-L-fucopyranose is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
108266-96-2 |
---|---|
Molekularformel |
C7H14O5 |
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
(2S,3S,4R,5S,6S)-3-methoxy-6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(11-2)7(10)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7-/m0/s1 |
InChI-Schlüssel |
YLAMTMNJXPWCQN-XUVCUMPTSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)OC)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)O)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.